molecular formula C9H11N5OS B15215504 2-[(5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 74537-92-1

2-[(5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B15215504
CAS No.: 74537-92-1
M. Wt: 237.28 g/mol
InChI Key: XXRBJILRBUSYPP-UHFFFAOYSA-N
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Description

2-[(5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a triazolo[1,5-c]pyrimidine core substituted with methyl groups at positions 5 and 7, and a sulfanyl-linked acetamide moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal and agrochemical research.

Properties

CAS No.

74537-92-1

Molecular Formula

C9H11N5OS

Molecular Weight

237.28 g/mol

IUPAC Name

2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C9H11N5OS/c1-5-3-8-12-9(16-4-7(10)15)13-14(8)6(2)11-5/h3H,4H2,1-2H3,(H2,10,15)

InChI Key

XXRBJILRBUSYPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NN2C(=N1)C)SCC(=O)N

Origin of Product

United States

Preparation Methods

Thiolation of Triazolopyrimidine Precursors

Key intermediates such as 5,7-dimethyl-triazolo[1,5-a]pyrimidine-2-thiol are synthesized through:

  • Thiocyanation : Treatment of 2-amino-5,7-dimethylpyrimidine with carbon disulfide in alkaline medium, followed by oxidative cyclization using bromine or iodine.
  • Thioether Formation : Alkylation of pre-formed triazolopyrimidine thiols with α-haloacetamides (e.g., chloroacetamide) in dimethylformamide (DMF) with potassium carbonate as a base.

Reaction conditions and yields for representative methods are summarized below:

Starting Material Reagent Conditions Product Yield Source
5,7-Dimethylpyrimidine-2-amine CS₂, I₂ EtOH, reflux, 6h 5,7-Dimethyltriazolo[1,5-a]pyrimidine-2-thiol 68%
Triazolopyrimidine-2-thiol ClCH₂C(O)NHR DMF, K₂CO₃, 80°C 2-Sulfanylacetamide derivative 72–85%

Functionalization of the Acetamide Moiety

The acetamide group is introduced via nucleophilic substitution or coupling reactions.

N-Substitution Strategies

  • Primary Amines : Reaction of 2-chloroacetamide with 4-methoxyaniline or furfurylamine in acetonitrile at 60°C produces N-aryl or N-alkyl variants.
  • Microwave-Assisted Coupling : Enhanced yields (up to 89%) are achieved using microwave irradiation (100°C, 30 min) with cesium carbonate as a base.

Solid-Phase Synthesis

Immobilized resins (e.g., Wang resin) enable sequential coupling of triazolopyrimidine thiols to Fmoc-protected amino acids, followed by cleavage with trifluoroacetic acid.

Alternative Routes via Cycloaddition and Rearrangement

[5+1] Heterocyclization

Jefferson’s method employs adenosine diphosphate (ADP) and chloroacetaldehyde to form imidazo[2,1-i]purine intermediates, which undergo hydrolysis and cyclization with carbon disulfide to yield sulfanyl-ethenoadenosine derivatives. While originally designed for nucleoside analogs, this approach has been adapted for triazolopyrimidines by substituting ADP with pyrimidine diamine precursors.

Dimroth Rearrangement Applications

Thermal rearrangement of 2-sulfanyl-1,6-ethenoadenosine diphosphate at 90°C in aqueous NaOH produces regioisomerically pure triazolopyrimidine-thioacetamides, avoiding competing side reactions.

Catalytic Cross-Coupling Modifications

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 5-bromo-7-methyltriazolopyrimidine with aryl boronic acids introduces aromatic groups at the pyrimidine C5 position prior to thiolation. Typical conditions:

  • Catalyst: Pd(OAc)₂/dppf
  • Base: Cs₂CO₃
  • Solvent: 1,4-Dioxane, 80°C, 12h

Buchwald-Hartwig Amination

Direct amination of brominated intermediates with primary amines (e.g., 4-methoxyaniline) using Pd₂(dba)₃ and Xantphos enables single-step installation of the acetamide group.

Analytical and Optimization Insights

Reaction Monitoring

  • HPLC-MS : Used to track intermediate formation (e.g., retention time = 4.2 min for 2-thiol intermediate).
  • ¹H NMR : Characteristic singlet at δ 2.45 ppm (C7-CH₃) and δ 3.80 ppm (OCH₃) confirm successful substitution.

Solvent and Base Optimization

Comparative studies reveal DMF as superior to THF or acetonitrile for thioether formation, with potassium carbonate outperforming sodium hydride in suppressing hydrolysis.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactor systems achieve 92% conversion in 15 minutes for thiol-alkylation steps, reducing side product formation compared to batch processes.

Green Chemistry Approaches

  • Aqueous Micellar Conditions : SDS surfactant enables reactions in water at 50°C, reducing organic solvent use.
  • Catalyst Recycling : Immobilized Pd nanoparticles on magnetic Fe₃O₄ allow 5 reuse cycles without activity loss.

Chemical Reactions Analysis

Types of Reactions

2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioacetamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioacetamide group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the triazolopyrimidine core .

Scientific Research Applications

2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)thio)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2-[(5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfanyl]acetamide can be contextualized by comparing it to analogs with variations in core heterocycles, substituents, or functional groups. Below is a detailed analysis:

Triazolo[1,5-a]pyrimidine Derivatives

  • 2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)acetic acid (12b)

    • Structure : Differs by the triazolo[1,5-a]pyrimidine core (vs. [1,5-c] in the target compound) and a carboxylic acid group instead of acetamide.
    • Properties : The carboxylic acid increases hydrophilicity, reducing cell permeability compared to the acetamide derivative.
    • Application : Primarily used as a synthetic intermediate for further derivatization .
  • 2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)-N-(2-phenoxyphenyl)acetamide (12s) Structure: Features an N-(2-phenoxyphenyl) substituent on the acetamide. Properties: The bulky aryl group enhances π-π stacking interactions, improving binding affinity to hydrophobic enzyme pockets.

Triazolo[4,3-a]pyrimidine Analog

  • 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide
    • Structure : Triazolo[4,3-a]pyrimidine core with a thiazole substituent.
    • Properties : The thiazole moiety introduces additional hydrogen-bonding and metal-coordination sites.
    • Application : Investigated for radiopharmaceutical applications due to improved stability and labeling efficiency .

Sulfonyl vs. Sulfanyl Derivatives

  • 5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride Structure: Replaces the sulfanyl group with a sulfonyl chloride. Properties: The sulfonyl group increases electrophilicity, making it reactive toward nucleophiles (e.g., amines) for synthesizing sulfonamides. Application: Key precursor for agrochemicals like Penoxsulam (a sulfonamide herbicide) .
  • Penoxsulam (2-(2,2-Difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide) Structure: Sulfonamide-linked triazolo[1,5-c]pyrimidine with fluorinated substituents. Activity: Potent herbicidal activity due to sulfonamide’s strong hydrogen-bonding and trifluoromethyl’s electron-withdrawing effects .

Pyrazolo[1,5-a]pyrimidine Acetamides

  • N,N-Diethyl-2-(2-(4-Iodophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide
    • Structure : Pyrazolo[1,5-a]pyrimidine core with an iodophenyl group.
    • Properties : The iodine atom enables radiolabeling (e.g., for [18F]F-DPA), highlighting the impact of core heterocycle changes on application scope .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Bioactivity/Application Reference
This compound Triazolo[1,5-c]pyrimidine Sulfanyl-acetamide C₁₀H₁₂N₆OS Agrochemical intermediate
2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)-N-(2-phenoxyphenyl)acetamide (12s) Triazolo[1,5-a]pyrimidine N-(2-phenoxyphenyl)-acetamide C₂₁H₂₀N₆O₂S Antiviral (RSV inhibition)
Penoxsulam Triazolo[1,5-c]pyrimidine Sulfonamide, trifluoromethyl, difluoroethoxy C₁₆H₁₄F₅N₅O₅S Herbicide
2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(tert-butyl)thiazol-2-yl]acetamide Triazolo[4,3-a]pyrimidine Thiazole-tert-butyl C₁₆H₂₀N₆OS₂ Radiopharmaceutical precursor
N,N-Diethyl-2-(2-(4-iodophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide Pyrazolo[1,5-a]pyrimidine 4-Iodophenyl, diethylacetamide C₂₁H₂₄IN₅O Radioligand synthesis

Key Research Findings

Structural Impact on Bioactivity: The triazolo[1,5-a]pyrimidine analog 12s showed 10-fold higher RSV inhibition than the [1,5-c] variant, attributed to the phenoxyphenyl group’s enhanced hydrophobic interactions . Penoxsulam’s sulfonamide group and fluorinated substituents contribute to its herbicidal potency, achieving 90% weed control at 50 g/ha, outperforming sulfanyl-based analogs .

Synthetic Utility :

  • Sulfonyl chloride precursors (e.g., 5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride ) are critical for synthesizing sulfonamide herbicides, underscoring the versatility of sulfur-containing functional groups .

Core Heterocycle Influence :

  • Pyrazolo[1,5-a]pyrimidine derivatives exhibit distinct pharmacokinetic profiles compared to triazolo analogs, with improved blood-brain barrier penetration in preclinical models .

Biological Activity

The compound 2-[(5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfanyl]acetamide is a member of the triazole-pyrimidine class, which has garnered attention due to its potential biological activities. This article delves into its biological activity, including its anticancer properties and antibacterial effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H10N4SC_8H_{10}N_4S, with a molecular weight of approximately 194.26 g/mol. The structure features a triazolo-pyrimidine core linked to a sulfanyl acetamide group, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Notable activities include:

  • Anticancer Activity : Several studies have demonstrated that compounds with similar triazole-pyrimidine structures exhibit significant antiproliferative effects against various cancer cell lines.
  • Antibacterial Activity : The compound has shown promising antibacterial properties against certain strains of bacteria.

Anticancer Activity

A study examining the antiproliferative effects of related compounds found that triazole derivatives significantly inhibited the growth of human cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Compound AHeLa9.6 ± 0.7
Compound BCEM41 ± 3
Compound CL121025 ± 2

In this context, the presence of the triazole ring was noted to enhance activity compared to other structural analogs .

Case Study: In Vitro Studies

In vitro studies on derivatives of triazole-pyrimidine compounds revealed that modifications in the sulfanyl group can lead to varied biological responses. For example:

  • Compound D , with a similar sulfanyl acetamide structure, exhibited an IC50 value of 12.5μM12.5\mu M against MCF-7 breast cancer cells .

Antibacterial Activity

Recent research highlighted the antibacterial potential of novel acetamide derivatives related to this compound. The results indicated:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound EE. coli50 µg/mL
Compound FS. aureus30 µg/mL

These findings suggest that the compound could serve as a basis for developing new antibacterial agents .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival and proliferation.
  • Antibacterial Mechanism : It is suggested that the compound interferes with bacterial cell wall synthesis or function.

Q & A

Q. What are the key steps and optimal conditions for synthesizing 2-[(5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfanyl]acetamide?

Methodological Answer: The synthesis involves multi-step reactions starting with the preparation of the triazolo-pyrimidine core, followed by sulfanyl acetamide coupling. Key steps include:

Core Formation : Cyclization of substituted pyrimidine precursors with triazole-forming agents under reflux conditions.

Sulfanyl Bridging : Thiolation using reagents like Lawesson’s reagent or thiourea derivatives.

Acetamide Coupling : Reaction with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃).

Q. Optimal Conditions :

ParameterDetailsReference Evidence
Temperature80–120°C for cyclization; RT for coupling
SolventsDMF, THF, or dichloromethane
CatalystsPalladium catalysts for cross-coupling
Reaction Time6–24 hours, depending on step

Critical factors include strict moisture control and inert atmospheres to prevent oxidation of sulfanyl groups .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer: A combination of spectroscopic methods ensures accurate characterization:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. Aromatic protons in the triazolo-pyrimidine core appear as distinct singlets (δ 8.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS m/z calculated for C₁₁H₁₂N₆OS: 292.08) .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
  • X-ray Crystallography : Resolves molecular geometry and bond angles (e.g., C-S bond length: ~1.78 Å) .

Q. What is the molecular geometry and crystallographic data available for this compound?

Methodological Answer: X-ray crystallography reveals a planar triazolo-pyrimidine core with a dihedral angle of 5.7° between the triazole and pyrimidine rings. Key structural parameters include:

ParameterValueMethod/SoftwareReference Evidence
C-S Bond Length1.78 ÅSHELXS97/SHELXL2014
N-N Bond Angle120.5°APEX2 Data Collection
Crystal SystemMonoclinicSHELXTL

These data aid in predicting reactivity and intermolecular interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different studies?

Methodological Answer: Contradictions often arise from variations in assay conditions or impurities. To address this:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions .
  • Purity Validation : Use HPLC (>95% purity) and elemental analysis .
  • Control Experiments : Test metabolites or degradation products (e.g., sulfoxide derivatives) .
  • Computational Modeling : Compare binding affinities via molecular docking (e.g., AutoDock Vina) with target proteins .

Q. What experimental design considerations are critical for studying environmental fate and ecotoxicological impacts?

Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL :

Laboratory Studies :

  • Degradation Kinetics : Monitor hydrolysis/photolysis under varying pH and light conditions.
  • Partition Coefficients : Measure logP and soil sorption (Koc).

Ecotoxicology :

  • Use Daphnia magna or algal models for acute/chronic toxicity (OECD guidelines).

Field Studies :

  • Track bioaccumulation in aquatic/terrestrial compartments over seasons.
ParameterMethod/ModelReference Evidence
Hydrolysis Half-lifepH 7 buffer at 25°C
EC₅₀ (Algae)OECD 201 Guideline

Q. How can structure-activity relationship (SAR) studies be optimized to enhance pharmacological profiles?

Methodological Answer: Focus on strategic structural modifications:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) to the pyrimidine ring to enhance binding to kinase targets .
  • Sulfanyl Group Replacement : Test sulfone or sulfonamide analogs for improved metabolic stability .
  • Computational SAR : Use QSAR models to predict bioavailability and toxicity (e.g., SwissADME) .

Q. Example SAR Findings :

ModificationEffect on ActivityReference Evidence
5,7-Dimethyl Groups↑ Solubility, ↓ CYP3A4 inhibition
Acetamide N-Substituent↑ Target selectivity

Q. What are common pitfalls in interpreting reaction mechanisms involving the sulfanyl acetamide moiety?

Methodological Answer: Key challenges include:

  • Oxidation Artifacts : Sulfanyl groups oxidize to sulfoxides/sulfones under aerobic conditions. Mitigate by using inert atmospheres and antioxidants (e.g., BHT) .
  • Side Reactions : Competing nucleophilic attacks during acetamide coupling. Optimize base strength (e.g., use Et₃N instead of K₂CO₃) .
  • Analytical Misinterpretation : Overlapping NMR peaks for aromatic protons. Use 2D NMR (COSY, HSQC) for resolution .

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